[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone is a useful research compound. Its molecular formula is C24H28N6O2 and its molecular weight is 432.528. The purity is usually 95%.
BenchChem offers high-quality [(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, 2, and 3. Among these, compound 4h stands out with potent FGFR inhibitory activity, inhibiting breast cancer cell proliferation and inducing apoptosis. Additionally, it suppresses cell migration and invasion, making it a promising lead compound for further optimization .
Anti-Inflammatory and Analgesic Properties
Indole derivatives, including our compound of interest, have shown potential as anti-inflammatory and analgesic agents. Specifically, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit promising activities. These compounds could be explored further for pain management and inflammation control .
Targeted Kinase Inhibition
Our compound’s pyrrolo[2,3-b]pyrimidine motif serves as a hinge binder, making it an attractive candidate for targeted kinase inhibition. Researchers have successfully synthesized halogenated ’ (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which could potentially serve as effective kinase inhibitors .
Drug Delivery Systems
The presence of a piperidine ring suggests potential for drug delivery applications. Researchers could investigate its use as a carrier for targeted drug delivery, exploiting its stability and solubility properties.
properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCVZBCVMBEDEN-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.